8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Overview
Description
“8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride” is a chemical compound with the CAS number 1215074-47-7 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2 .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 300.2±42.0 °C and it has a predicted density of 1.450±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties :
- A study focused on synthesizing new derivatives of 5‐aryl‐2,3,4,5‐tetrahydrobenzo[f]1,4‐oxazepine, presenting various methods and catalysts used in the process, highlighting the chemical versatility of these compounds (Waefelaer et al., 2010).
- Another research emphasized the process development for scalable synthesis of benzoxazepine-containing kinase inhibitors, demonstrating the compound's relevance in medicinal chemistry (Naganathan et al., 2015).
Biological and Pharmacological Activity :
- The affinity of 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines for the D1 dopamine receptor was investigated, indicating the potential of these compounds in neuroscience and pharmacology (Neumeyer et al., 1991).
Drug Discovery and Synthesis :
- Research on novel scaffolds for drug discovery, including a fusion of a substituted pyranose ring with seven-membered rings of tetrahydrobenzo[e][1,4]diazepin-5-one and related oxazepines, shows the compound's application in developing new pharmaceuticals (Abrous et al., 2001).
Methodologies for Compound Synthesis :
- Advances in the synthesis of dibenzo[b,f][1,4]oxazepine, an important class of compounds in pharmaceuticals, were reviewed, highlighting various synthetic protocols and their pharmaceutical relevance (Zaware & Ohlmeyer, 2015).
- A study on Ugi reactions involving tetrahydrobenzoxazepines presented a stereocontrolled synthesis approach, contributing to the field of organic chemistry and drug development (Banfi et al., 2013).
Catalytic Asymmetric Reactions :
- Research on catalytic asymmetric reactions involving dibenzo[b,f][1,4]oxazepine scaffolds provided insights into enantioselective synthesis methods, important for creating chiral pharmaceuticals (Munck, Vila, & Pedro, 2018).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPKPBMYEYKMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352707-91-5 | |
Record name | 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.